BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Physicochemical
Properties of 7-Aminoquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 7-Aminoquinolin-4-ol

Cat. No.: B1277477

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the known and predicted
physicochemical properties of 7-Aminoquinolin-4-ol. It is important to note that experimentally
determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available
scientific literature. Therefore, this guide also includes comparative data from structurally
similar compounds and outlines general experimental protocols for the determination of key
physicochemical parameters.

Core Physicochemical Properties

7-Aminoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula
CoHsN20.[1] Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-
base interactions, all of which are critical for its behavior in biological and chemical systems.

Data Summary

The following table summarizes the available and comparative physicochemical data for 7-
Aminoquinolin-4-ol and related compounds.
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7-Aminoquinolin-4-  7-Aminoquinoline 3-Aminoquinolin-4-

Property . .
ol (Comparative) ol (Comparative)

CAS Number 1027189-62-3 580-19-8[2] 129377-66-8[3]
Molecular Formula CoHsN20[1] CoHsN2[2] CoHsN20[3]
Molecular Weight 160.17 g/mol [1][4] 144.17 g/mol [2] 160.17 g/mol [3]
Melting Point Data not available 93-96 °C Data not available

- , _ 266.6 °C at 760 ,
Boiling Point Data not available Data not available

mmHg

Slightly soluble in cold
- ) water, readily soluble )
Solubility Data not available ) Data not available
in hot water and most

organic solvents.[5]

) Data not available in )
pKa Data not available ] Data not available
searched literature

logP (Computed) Data not available 1.5[2] 1.1]3]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The
following are generalized protocols applicable to quinoline derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a
molecule at a given pH, which in turn affects its solubility, absorption, and biological activity.
Potentiometric titration is a standard method for its determination.[6][7]

Methodology:
o Preparation of Solutions:

o Prepare a standard solution of the test compound (e.g., 1 mM 7-Aminoquinolin-4-ol) in a
suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to
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ensure solubility.

o Prepare standardized solutions of a strong acid (e.g., 0.1 M HCI) and a strong base (e.g.,
0.1 M NaOH).

o Prepare a solution of a background electrolyte (e.g., 0.15 M KCI) to maintain constant

ionic strength.[6]

o Titration Procedure:

[¢]

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
o Place a known volume of the test compound solution into a thermostatted titration vessel.

o If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate
with the standardized strong base.

o Add the titrant in small, precise increments and record the pH after each addition, allowing
the reading to stabilize.

o Continue the titration well past the equivalence point.
e Data Analysis:

o Plot the recorded pH values against the volume of titrant added to generate a titration

curve.

o The pKa can be determined from the inflection point of the sigmoid curve, which
corresponds to the pH at which the compound is 50% ionized.[7]

o Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at
various points along the titration curve.

o Perform the titration in triplicate to ensure reproducibility.[6]

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common

technique to determine equilibrium solubility.
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Methodology:
e Sample Preparation:

o Add an excess amount of the solid compound to a series of vials containing buffers at
different pH values (e.g., pH 2, 5, 7.4, 9).

o Equilibration:

o Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or
37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Sample Analysis:
o After equilibration, centrifuge or filter the samples to separate the undissolved solid.
o Carefully withdraw an aliquot of the supernatant.

o Determine the concentration of the dissolved compound in the supernatant using a
suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)
with UV detection or UV-Vis spectrophotometry.

o Data Interpretation:

o The measured concentration represents the equilibrium solubility of the compound at that

specific pH and temperature.

o The pH-solubility profile provides valuable insights into the ionization behavior of the

compound.

Potential Biological Significance and Signaling
Pathways

While no specific signaling pathways involving 7-Aminoquinolin-4-ol have been documented
in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore
with diverse biological activities.
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« Antimalarial Activity: Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine,
have been cornerstone antimalarial drugs.[8]

» Anticancer Activity: The aminoquinoline core has been investigated for its anticancer
properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1a
signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]

o Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified
as agonists of the nuclear receptor NR4A2 (Nurrl). This receptor is essential for the
development and survival of midbrain dopamine neurons, making it a promising target for
neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, 7-Aminoquinolin-4-ol
could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Visualizations
Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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